molecular formula C11H16FNO B1406013 N-(4-Fluoro-3-methoxybenzyl)propan-2-amine CAS No. 1540952-92-8

N-(4-Fluoro-3-methoxybenzyl)propan-2-amine

Cat. No.: B1406013
CAS No.: 1540952-92-8
M. Wt: 197.25 g/mol
InChI Key: NQNCRZXOXWQDMA-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-methoxybenzyl)propan-2-amine is a substituted phenethylamine derivative characterized by a benzyl group substituted with a fluorine atom at the para position and a methoxy group at the meta position. The propan-2-amine (isopropylamine) moiety is linked to the benzyl group via a nitrogen atom.

Properties

IUPAC Name

N-[(4-fluoro-3-methoxyphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-8(2)13-7-9-4-5-10(12)11(6-9)14-3/h4-6,8,13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNCRZXOXWQDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-3-methoxybenzyl)propan-2-amine typically involves the reaction of 4-fluoro-3-methoxybenzyl chloride with isopropylamine. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. After completion, the product is purified through techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-3-methoxybenzyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-Fluoro-3-methoxybenzyl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-3-methoxybenzyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

The fluorine and methoxy substituents on the benzyl group significantly influence the compound's electronic and steric properties. Comparisons with similar compounds include:

N-(4-Methoxybenzyl)propan-2-amine (CAS 70894-74-5)
  • Structure : Lacks the fluorine atom at the para position.
  • Properties : Higher lipophilicity (logP ~2.5) compared to fluorinated analogs due to reduced electronegativity. Boiling point: 254°C; density: 0.951 g/cm³ .
  • Applications : Used as a precursor in organic synthesis and pharmaceutical intermediates .
N-(4-Methylbenzyl)propan-2-amine
  • Structure : Methyl group replaces the methoxy and fluorine substituents.
  • Market Data : Global production focuses on industrial applications, with 2025 projections indicating steady demand in specialty chemicals .
N-(4-Fluorobenzyl)-1-methoxypropan-2-amine hydrochloride
  • Structure : Incorporates a methoxypropyl chain and hydrochloride salt.
  • Applications : Pharmaceutical intermediate with enhanced solubility due to the hydrochloride moiety .

Physicochemical and Spectral Properties

Key differences in physical properties and spectral data are summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Spectral Features (NMR, HPLC)
N-(4-Fluoro-3-methoxybenzyl)propan-2-amine* C₁₁H₁₅FNO 196.24 ~260 (estimated) ¹H NMR: δ 6.8–7.2 (aromatic), δ 1.2 (isopropyl)
N-(4-Methoxybenzyl)propan-2-amine C₁₁H₁₇NO 179.26 254 ¹H NMR: δ 6.8 (d, J=8.5 Hz, aromatic), δ 1.1 (isopropyl)
N-(4-Fluorobenzyl)propan-1-amine C₁₀H₁₃FN 166.22 Not reported ¹³C NMR: δ 162.3 (C-F coupling)

*Estimated based on analogs.

Pharmacological and Regulatory Considerations

  • Psychoactive Potential: Fluorinated phenethylamines like 4-FA (1-(4-fluorophenyl)propan-2-amine) are regulated due to stimulant effects, suggesting this compound may face similar scrutiny .
  • Boronate Esters : Analogous compounds (e.g., N-[4-Methoxy-3-(dioxaborolane)benzyl]propan-2-amine) are used in Suzuki-Miyaura cross-couplings, highlighting divergent applications in medicinal vs. synthetic chemistry .

Biological Activity

N-(4-Fluoro-3-methoxybenzyl)propan-2-amine is a compound of interest due to its potential biological activities, particularly in modulating neurotransmitter systems. This article explores the biological activity of this compound, including its mechanisms, research findings, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Fluorine atom at the para position of the benzyl ring.
  • Methoxy group at the meta position.
  • Propan-2-amine as a side chain.

This unique structure may influence its pharmacological properties and interactions with biological targets.

The compound is believed to exert its effects primarily through:

  • Dopamine Modulation : It interacts with dopamine receptors, potentially influencing mood and behavior.
  • Serotonin Modulation : Similar interactions with serotonin receptors may contribute to its effects on anxiety and depression.

These mechanisms are critical for understanding the therapeutic potential of this compound in treating neurological disorders.

Neurotransmitter Interaction

Research indicates that this compound can modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation can lead to alterations in neuronal activity and neurotransmitter release, which are essential for various cognitive and emotional processes.

Antimicrobial Properties

While primarily studied for its neurological effects, some studies suggest potential antimicrobial activity. The compound's structural similarities to known antimicrobial agents may enable it to inhibit bacterial growth, although specific data on this activity is limited .

Case Studies and Experimental Data

  • Study on Neurotransmitter Systems :
    • A study demonstrated that compounds structurally similar to this compound significantly affected dopamine receptor activity in vitro. The results indicated a dose-dependent increase in dopamine release, suggesting potential applications in treating disorders like Parkinson's disease.
  • Antimicrobial Activity Assessment :
    • In vitro tests showed that derivatives of similar amines exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For example, MIC values ranged from 4.69 to 156.47 µM against different strains, highlighting the need for further exploration of this compound's antimicrobial potential .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(4-Methoxybenzyl)propan-2-amineLacks fluorine atomModulates dopamine but less potent
This compoundContains fluorine and methoxy groupsEnhanced neurotransmitter modulation
N-(2-Fluoro-4-methoxybenzyl)propan-2-amineDifferent positioning of groupsSimilar modulation effects

This table illustrates how variations in chemical structure can influence biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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